1H-Indole, 3,3'-ethylidenebis-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

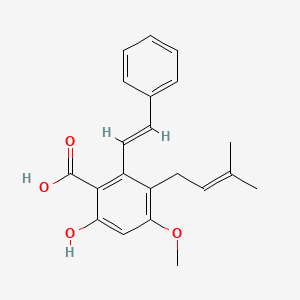

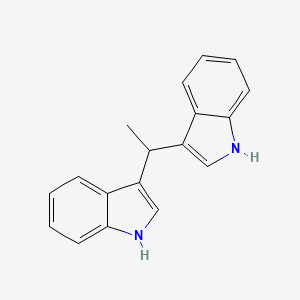

“1H-Indole, 3,3’-ethylidenebis-” is a compound that belongs to the indole family . It is also known as 3,3’- [Ethylidenebis (1H-indole-1,3-diyl)]bis [ (2S)-2-aminopropanoic] Acid or 1,1’-Ethylidenebistryptophan . It is used as a high-quality reference standard for pharmaceutical testing .

Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks .Molecular Structure Analysis

The molecular structure of “1H-Indole, 3,3’-ethylidenebis-” is complex. The conformational space of this compound was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .科学研究应用

Anticancer Therapies

Vibrindole A has been identified as a compound with potential anticancer properties. It has been synthesized through eco-friendly methods and evaluated for its ability to bind to antineoplastic drug targets . The compound’s derivatives have shown promise in in silico structure-activity analysis against cancer drug targets, indicating their potential use in anticancer therapies .

Cytotoxicity Studies

Research has found that natural indoles like vibrindole A exhibit cytotoxicity toward certain tumor cells. For instance, studies on T24 tumor cells have shown that vibrindole A can be effective in inhibiting cell growth, which is crucial for developing new cancer treatments .

Marine Natural Products

Vibrindole A has been isolated from marine sources such as the bacterium Pseudovibrio denitrificans P81 found in marine sponges. This highlights the compound’s role as a marine natural product with potential bioactive properties .

Biological Activity Spectrum

The biological activity of vibrindole A extends to anti-neurodegenerative, anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. This broad spectrum of activity makes it a valuable compound for further research and application in various therapeutic areas .

Pharmaceutical Applications

Due to its medicinal properties, vibrindole A and its derivatives are being explored for use in pharmaceuticals. Some derivatives are used as sedatives in the treatment of AIDS, chronic fatigue, irritable bowel syndrome, and cancer. They are also being studied for potential use in treating Parkinson’s disease, obesity, and bacterial and oncolytic viruses .

Agrochemical Research

The impressive pharmaceutical properties of vibrindole A, coupled with its high demand in medicinal chemistry, make it a target for agrochemical research. Its potential to normalize abnormal cell growth associated with cervical dysplasia is particularly noteworthy .

Synthetic Organic Chemistry

Vibrindole A is a frequent target for synthetic organic chemists due to its complex structure and bioactive potential. The compound’s synthesis and functionalization are areas of intense research, aiming to unlock new applications and improve existing methodologies .

Environmental Impact

The production and use of vibrindole A in various applications necessitate an understanding of its environmental impact. Research into its biodegradability, toxicity, and long-term effects on ecosystems is essential to ensure sustainable use .

属性

IUPAC Name |

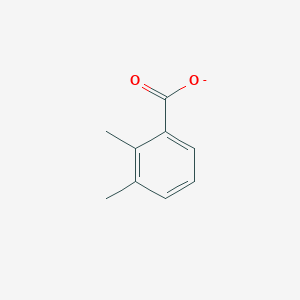

3-[1-(1H-indol-3-yl)ethyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBBIJJRKFKOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198311 |

Source

|

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 3,3'-ethylidenebis- | |

CAS RN |

5030-91-1 |

Source

|

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3,3'-ethylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)

![acetic acid [(1R,4bR,5R,8R,10S,10aS,12aS)-1-(3-furanyl)-8,10-dihydroxy-4b,7,7,10a,12a-pentamethyl-3-oxo-1,5,6,6a,8,9,10,10b,11,12-decahydronaphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1232800.png)

![4-[(2-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1232803.png)

![N-[(E)-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]methylideneamino]-2-(2-fluoroanilino)acetamide](/img/structure/B1232804.png)

![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1232806.png)

![3,3'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl)]bis(5-amino-4-hydroxynaphthalene-2,7-disulfonate)](/img/structure/B1232808.png)